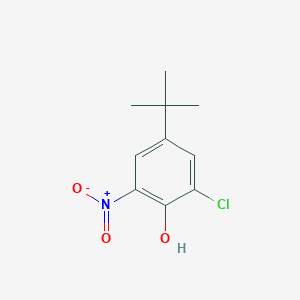

4-tert-Butyl-2-chloro-6-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-Butyl-2-chloro-6-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-tert-Butyl-2-chloro-6-nitrophenol has the chemical formula C10H12ClNO3 and features a tert-butyl group, a chlorine atom, and a nitro group attached to a phenolic structure. This unique arrangement contributes to its reactivity and utility in various chemical processes.

Agrochemical Applications

Chloronitrophenols, including this compound, serve as valuable intermediates in the synthesis of agrochemicals. They are particularly useful in the development of herbicides and fungicides.

Case Study: Synthesis of Herbicides

Research indicates that chloronitrophenols can be converted into herbicides through further chemical modifications. For instance, the hydrogenation of this compound can yield 4-amino-2-chloro-6-nitrophenol, which may possess herbicidal properties. This transformation highlights the compound's potential in agricultural applications .

Pharmaceutical Applications

The compound also plays a role as an intermediate in pharmaceutical synthesis. Its derivatives can be modified to produce various active pharmaceutical ingredients (APIs).

Pharmaceutical Intermediates

The chlorinated phenolic structure allows for further functionalization, making it suitable for developing drugs that target specific biological pathways. For example, derivatives of chloronitrophenols have been explored for their potential as enzyme inhibitors, which can be critical in drug design .

Environmental Applications

This compound has been studied for its environmental impact and potential use in bioremediation.

Biodegradation Studies

Recent studies have shown that specific bacterial strains can degrade chloronitrophenols under aerobic conditions. For instance, strain RKJ300 has demonstrated the ability to utilize this compound as a carbon source, leading to its degradation into less harmful substances. This property is particularly valuable for bioremediation efforts in contaminated soils .

Antioxidant Properties

Phenolic compounds often exhibit antioxidant properties, which can be harnessed in various consumer products.

Potential Health Benefits

Research on related tert-butyl phenolic antioxidants suggests that compounds like this compound may help mitigate oxidative stress in biological systems. This property opens avenues for exploring its use in health-related applications, such as dietary supplements or protective agents against oxidative damage .

Data Table: Applications Overview

Propiedades

Número CAS |

14593-28-3 |

|---|---|

Fórmula molecular |

C10H12ClNO3 |

Peso molecular |

229.66 g/mol |

Nombre IUPAC |

4-tert-butyl-2-chloro-6-nitrophenol |

InChI |

InChI=1S/C10H12ClNO3/c1-10(2,3)6-4-7(11)9(13)8(5-6)12(14)15/h4-5,13H,1-3H3 |

Clave InChI |

ANIIEJHRMKMVOR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |

SMILES canónico |

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |

Key on ui other cas no. |

14593-28-3 |

Sinónimos |

4-TERT-BUTYL-2-CHLORO-6-NITROPHENOL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.